

Application Notes and Protocols for the KC02-44D hTERT Cell Line

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Compound of Interest

Compound Name: KC02

Cat. No.: B1150324

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Audience: Researchers, scientists, and drug development professionals.

Introduction

The **KC02-44D hTERT** is an immortalized human endometrial stromal cell line that serves as a valuable in vitro model for studying the physiology and pathophysiology of the human endometrium.^{[1][2]} Derived from primary endometrial stromal cells from an adult female with myomas, this cell line was immortalized using human telomerase reverse transcriptase (hTERT), which allows for an extended lifespan in culture without inducing cancer-associated changes.^[1] The **KC02-44D hTERT** cell line retains key characteristics of primary endometrial stromal cells, including the expression of specific markers and functional responses to ovarian hormones, making it a reliable tool for research in reproductive biology, particularly in the areas of decidualization and endometriosis.^{[1][3]}

Key Characteristics and Applications

The **KC02-44D hTERT** cell line exhibits a fibroblast-like morphology and expresses stromal cell markers such as vimentin, CD10, and CD13, while being negative for the epithelial marker cytokeratin.^{[1][3]} A crucial feature of this cell line is its ability to respond to ovarian stimuli. For instance, estradiol treatment upregulates the expression of progesterone receptors (A and B isoforms).^[1] Furthermore, when treated with a combination of estradiol, medroxyprogesterone acetate (MPA), and dibutyryl cyclic AMP (cAMP), the cells undergo decidualization, a process critical for embryo implantation. This is evidenced by morphological changes and the secretion of decidualization markers like Insulin-like Growth Factor Binding Protein-1 (IGFBP-1).^{[1][4]}

Primary Applications Include:

- **Studies on Endometrial Function:** Investigating the molecular mechanisms governing the normal cyclical changes in the endometrium.
- **Decidualization Research:** Modeling the process of endometrial stromal cell differentiation in response to hormonal cues.[\[1\]](#)[\[4\]](#)
- **Endometriosis Research:** Providing a genetically stable and reproducible cell model to study the pathogenesis of endometriosis.[\[5\]](#)
- **Drug Discovery:** Screening and evaluating the efficacy of therapeutic compounds targeting endometrial disorders.
- **Toxicology Studies:** Assessing the effects of environmental toxins or other substances on endometrial cell function. One study, for example, used this cell line to demonstrate the resistance of endometrial stromal cells to iron-induced cell death (ferroptosis).[\[6\]](#)

Data Presentation

Table 1: Marker Expression in KC02-44D hTERT Cells

Marker	Cell Type Association	Expression in KC02-44D
Vimentin	Stromal	Positive
CD10	Stromal	Positive
CD13	Stromal	Positive
Cytokeratin	Epithelial	Negative

Data sourced from immunocytochemical analysis of the **KC02-44D hTERT** cell line.[\[1\]](#)

Table 2: Induction of Decidualization Marker IGFBP-1

Treatment Condition (6 days)	IGFBP-1 Concentration (ng/mL)
Control	Undetectable
Estradiol (E2)	Undetectable
Medroxyprogesterone Acetate (MPA)	Undetectable
dibutyryl cAMP (cAMP)	~10
E2 + MPA	~5
E2 + MPA + cAMP	~150

This table summarizes the synergistic effect of hormonal and cAMP stimulation on the secretion of the decidualization marker IGFBP-1 by **KC02-44D** hTERT cells. Data are approximate values based on published findings.[\[4\]](#)

Table 3: Effect of Iron (FeSO₄) on Cell Viability

FeSO ₄ Concentration	KC02-44D Cell Viability (% of Control)	BeWo (Trophoblast) Cell Viability (% of Control)
1 µM	Increased	Decreased
10 µM	Increased	Decreased
100 µM	Increased	Decreased
1000 µM	Decreased	Decreased

This table illustrates the differential response of endometrial stromal cells (**KC02-44D**) and trophoblast cells (BeWo) to iron exposure, highlighting the resistance of **KC02-44D** to ferroptosis at lower concentrations.[\[6\]](#)

Experimental Protocols

Protocol 1: Basic Culture of KC02-44D hTERT Cells

This protocol is based on guidelines provided by the American Type Culture Collection (ATCC).

Materials:

- **KC02**-44D hTERT cells (ATCC No. SC-6000)
- Complete Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 2 µg/mL blasticidin.
- 0.25% (w/v) Trypsin-0.53 mM EDTA solution
- Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
- T-75 cell culture flasks
- Humidified incubator at 37°C with 5% CO₂

Procedure:

- Thawing Cryopreserved Cells:
 - Rapidly thaw the vial of cells in a 37°C water bath.
 - Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
 - Centrifuge at approximately 125 x g for 5-7 minutes.
 - Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium.
 - Transfer the cell suspension to a T-75 flask. Ensure the medium has been pre-incubated for at least 15 minutes to reach a pH of 7.0-7.6.
- Subculturing:
 - Maintain cultures at a cell concentration between 6 x 10³ and 6 x 10⁴ cells/cm². Do not exceed 7 x 10⁴ cells/cm².
 - When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with PBS.

- Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.
- Neutralize the trypsin by adding 6-8 mL of complete growth medium.
- Gently pipette the cell suspension to ensure a single-cell suspension.
- Perform a cell count and seed new flasks at a recommended ratio of 1:3 to 1:8.
- Renew the culture medium 2 to 3 times per week.

Protocol 2: In Vitro Decidualization Assay

This protocol is adapted from the methodology used to characterize the **KC02-44D** hTERT cell line.^{[1][4]}

Materials:

- **KC02-44D** hTERT cells cultured in 6-well plates
- Phenol red-free DMEM supplemented with charcoal-stripped FBS
- Estradiol (E2)
- Medroxyprogesterone Acetate (MPA)
- Dibutyryl cyclic AMP (cAMP)
- ELISA kit for human IGFBP-1 or Prolactin (PRL)

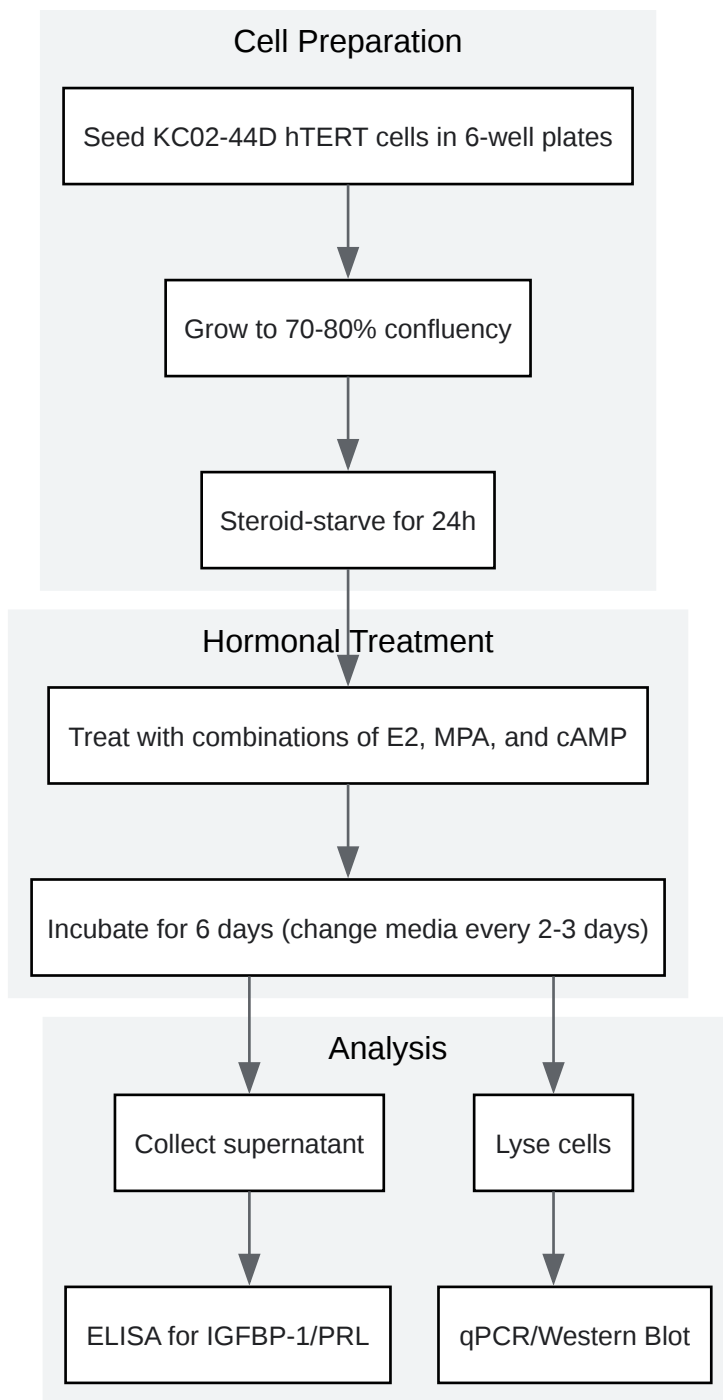
Procedure:

- Seed **KC02-44D** hTERT cells in 6-well plates and allow them to reach approximately 70-80% confluency.
- Replace the growth medium with phenol red-free DMEM containing charcoal-stripped FBS for 24 hours to reduce the influence of exogenous steroids.
- Prepare treatment media with the following combinations:

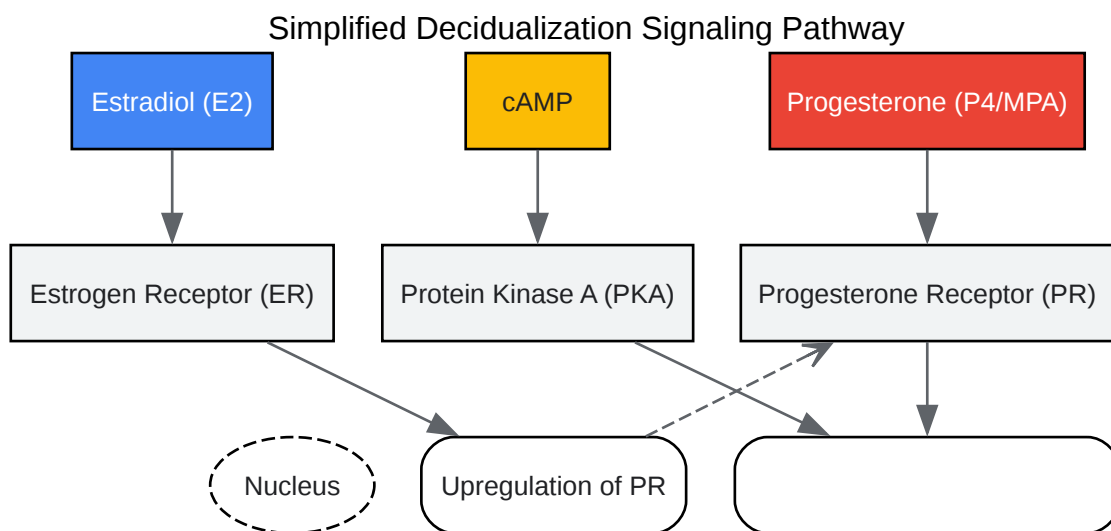
- Control (vehicle only)
- 10^{-8} M E2
- 10^{-6} M MPA
- 0.125 mM cAMP
- 10^{-8} M E2 + 10^{-6} M MPA
- 10^{-8} M E2 + 10^{-6} M MPA + 0.125 mM cAMP
- Treat the cells with the prepared media and incubate for 6 days. Replace the media every 2-3 days.
- After 6 days, collect the culture supernatant and store at -80°C for analysis of secreted decidualization markers.
- Quantify the concentration of IGFBP-1 or PRL in the supernatant using an ELISA kit according to the manufacturer's instructions.
- Optionally, lyse the cells to extract RNA or protein for analysis of decidualization marker gene or protein expression (e.g., PRL, IGFBP1, FOXO1).

Visualizations

Experimental Workflow for Decidualization Assay

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Caption: Workflow for in vitro decidualization of **KC02-44D** hTERT cells.



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